molecular formula C9H9N3 B566801 2-Methyl-1,7-naphthyridin-4-amine CAS No. 1245210-84-7

2-Methyl-1,7-naphthyridin-4-amine

Cat. No.: B566801
CAS No.: 1245210-84-7
M. Wt: 159.192
InChI Key: ROGGIDBMGJMKCR-UHFFFAOYSA-N
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Description

2-Methyl-1,7-naphthyridin-4-amine is a heterocyclic compound with the molecular formula C9H9N3 It belongs to the class of naphthyridines, which are characterized by a fused ring system containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,7-naphthyridin-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization, can yield the desired naphthyridine derivative. Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,7-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1,7-naphthyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It finds applications in the development of materials with specific properties, such as light-emitting diodes and molecular sensors.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

    1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.

    1,5-Naphthyridine: Exhibits unique reactivity and is used in various synthetic applications.

Uniqueness

2-Methyl-1,7-naphthyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-1,7-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGGIDBMGJMKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CN=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694989
Record name 2-Methyl-1,7-naphthyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245210-84-7
Record name 2-Methyl-1,7-naphthyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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